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Compound of Interest

Compound Name: BQR-695

Cat. No.: B606332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability

data for BQR-695 (also known as NVP-BQR695), a potent inhibitor of phosphatidylinositol 4-

kinase IIIβ (PI4KIIIβ). Due to the limited availability of public data, this document also includes

detailed, representative experimental protocols for determining the aqueous solubility and

stability of BQR-695, enabling researchers to generate critical data for its development.

Physicochemical Properties of BQR-695
A summary of the fundamental physicochemical properties of BQR-695 is presented below.

Property Value Reference

Chemical Name NVP-BQR695 [1]

Molecular Formula C₁₉H₂₀N₄O₃ [1]

Molecular Weight 352.39 g/mol [1]

Appearance Solid, White to off-white [1]

CAS Number 1513879-21-4 [1]

SMILES

COC(C(OC)=C1)=CC=C1C2=

CC3=NC(NCC(NC)=O)=CN=C

3C=C2

[1]
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Solubility Data
Publicly available quantitative solubility data for BQR-695 is primarily in organic solvents and

co-solvent systems.

Solvent/System Solubility Observations Reference

Dimethyl Sulfoxide

(DMSO)

50 mg/mL (141.89

mM)

Ultrasonic treatment

needed; hygroscopic

nature of DMSO can

impact solubility.

[1]

10% DMSO / 90%

(20% SBE-β-CD in

Saline)

2.5 mg/mL (7.09 mM)

Suspended solution;

ultrasonic treatment

needed. Suitable for

oral and

intraperitoneal

injection.

[1]

10% DMSO / 90%

Corn Oil

≥ 2.5 mg/mL (7.09

mM)

Clear solution;

saturation unknown.
[1]

Aqueous Solubility: As of the latest available information, specific data on the aqueous

solubility of BQR-695 across a range of physiologically relevant pH values has not been

publicly reported. The generation of a pH-solubility profile is a critical step in the preclinical

development of any new chemical entity. A detailed protocol for determining the thermodynamic

solubility of BQR-695 in aqueous buffers is provided in Section 4.1.

Stability Data
The available stability data for BQR-695 focuses on its storage as a solid and in a stock

solution.
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Form Storage Condition Stability Period Reference

Powder -20°C 3 years [1]

Powder 4°C 2 years [1]

In Solvent -80°C 2 years [1]

In Solvent -20°C 1 year [1]

Aqueous Stability: There is no publicly available data from systematic studies on the stability of

BQR-695 in aqueous solutions under various conditions (e.g., pH, temperature, light). Such

studies, including forced degradation, are essential to understand its degradation pathways

and identify potential liabilities. A representative protocol for a forced degradation study is

provided in Section 4.2.

Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the

solubility and stability of BQR-695.

Protocol for Thermodynamic Aqueous Solubility
Determination
This protocol describes a shake-flask method to determine the equilibrium solubility of BQR-
695 in various aqueous buffers.

Objective: To determine the thermodynamic solubility of BQR-695 as a function of pH.

Materials:

BQR-695 (solid powder)

Phosphate Buffered Saline (PBS), pH 7.4

Citrate buffer, pH 3.0, 5.0

Bicarbonate buffer, pH 8.0
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HPLC grade water, acetonitrile, and methanol

DMSO (for stock solution preparation)

0.45 µm syringe filters

2 mL glass vials with screw caps

Orbital shaker/incubator

Calibrated pH meter

Analytical balance

HPLC-UV system

Procedure:

Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate for acidic pH,

phosphate for neutral pH, and bicarbonate for alkaline pH) at the desired pH values.

Sample Preparation: Add an excess amount of solid BQR-695 (e.g., 1-2 mg) to 1 mL of each

buffer in a glass vial. The excess solid should be visually apparent.

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for 24-48 hours to

ensure equilibrium is reached.

Sample Collection and Filtration: After incubation, allow the vials to stand undisturbed for a

short period to allow the excess solid to settle. Carefully withdraw an aliquot of the

supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

Sample Dilution and Analysis: Dilute the filtrate with a suitable solvent (e.g., 50:50

acetonitrile:water) to a concentration within the linear range of the analytical method. Analyze

the concentration of BQR-695 in the diluted filtrate using a validated HPLC-UV method.

pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the

final pH of the solution.
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Data Analysis: Calculate the solubility of BQR-695 in each buffer by correcting for the dilution

factor. Plot the solubility (in µg/mL or µM) as a function of the final measured pH.

Workflow for Thermodynamic Solubility Assay

Preparation
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Analysis

Result

Prepare Aqueous Buffers
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Add Excess Solid BQR-695
to Buffers

Incubate with Agitation
(24-48h at constant temp)

Filter Supernatant

Measure Final pH Dilute and Analyze
by HPLC-UV

pH-Solubility Profile

Click to download full resolution via product page

Caption: Workflow for determining the pH-dependent thermodynamic solubility of BQR-695.
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Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to identify the degradation products and

degradation pathways of BQR-695.

Objective: To assess the intrinsic stability of BQR-695 under various stress conditions and to

develop a stability-indicating analytical method.

Materials:

BQR-695

Hydrochloric acid (HCl), 0.1 N

Sodium hydroxide (NaOH), 0.1 N

Hydrogen peroxide (H₂O₂), 3%

HPLC grade water, acetonitrile, and methanol

Photostability chamber

Oven

HPLC-UV/MS system

Procedure:

Stock Solution Preparation: Prepare a stock solution of BQR-695 in a suitable solvent (e.g.,

methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified

temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the

solution before analysis.

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same

conditions as acid hydrolysis. Neutralize the solution before analysis.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room

temperature for a defined period.

Thermal Degradation: Expose the solid BQR-695 and a solution of BQR-695 to elevated

temperatures (e.g., 60°C, 80°C) in an oven.

Photolytic Degradation: Expose the solid BQR-695 and a solution of BQR-695 to light in a

photostability chamber according to ICH Q1B guidelines.

Sample Analysis: At each time point, analyze the stressed samples using a stability-

indicating HPLC method coupled with a mass spectrometer (LC-MS). The HPLC method

should be capable of separating the parent drug from its degradation products.

Data Analysis:

Quantify the amount of BQR-695 remaining at each time point to determine the

degradation rate.

Identify the major degradation products by their mass-to-charge ratio (m/z) and

fragmentation patterns from the mass spectrometry data.

Establish the degradation pathway of BQR-695 under each stress condition.

Workflow for Forced Degradation Study
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Caption: Workflow for assessing the intrinsic stability of BQR-695 via forced degradation.

Mechanism of Action and Signaling Pathway
BQR-695 is an inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1] PI4KIIIβ is a lipid

kinase that phosphorylates phosphatidylinositol (PI) at the 4'-position of the inositol ring to

produce phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor

for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PIP₂).

The activity of PI4KIIIβ is regulated by upstream factors, and its product, PI4P, influences

several downstream cellular processes. Aberrant PI4K signaling has been implicated in the

progression of various cancers.[2]

PI4KIIIβ Signaling Pathway
The following diagram illustrates the known upstream regulators and downstream effectors of

PI4KIIIβ and the point of inhibition by BQR-695.
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Caption: PI4KIIIβ signaling pathway and the inhibitory action of BQR-695.

This guide provides a foundation for researchers working with BQR-695. The generation of

comprehensive aqueous solubility and stability data, using protocols similar to those outlined

here, will be crucial for the continued development of this promising PI4KIIIβ inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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